molecular formula C24H20N4O3S B2768640 3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888443-78-5

3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2768640
CAS No.: 888443-78-5
M. Wt: 444.51
InChI Key: VVQQJLNNTZQTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study by Sarhan et al. (2021) introduced a novel series of substituted pyrido[2,3-d]pyrimidine systems, starting with a compound structurally related to "3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one." These compounds exhibited potent antimicrobial properties against various gram-positive and gram-negative bacteria, showcasing high efficacy at low concentrations compared to Trimethoprim. Molecular docking studies suggested these compounds act as selective Fatty Acid Synthase type II inhibitors, fully occupying the active pocket of Biotin Carboxylase in bacterial and fungal strains (Sarhan, Soliman, Saleh, & Nofal, 2021).

Optoelectronic and Charge Transfer Properties

Irfan et al. (2019) explored the optoelectronic and charge transfer properties of various small molecules, including derivatives similar to "this compound." These studies at the molecular and solid-state bulk levels revealed significant insights into the effect of different moieties on charge reorganization energies, transfer integrals, and intrinsic mobility. This research highlights the potential of such compounds in developing multifunctional organic semiconductor devices (Irfan, Chaudhry, Al‐Sehemi, Assiri, & Hussain, 2019).

Molecular Docking and Synthesis for Antimicrobial Candidates

Another study focused on the synthesis and evaluation of pyrimidino derivatives, including compounds related to the target molecule, as antimicrobial candidates. The synthesized compounds were assessed for their in-vitro antimicrobial potency, revealing significant activity against test microbes. This study underscores the potential of such derivatives in antimicrobial applications, suggesting a promising avenue for further research and development in pharmacological compounds (Chauhan et al., 2017).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(pyridin-2-ylmethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-30-19-11-10-16(13-20(19)31-2)28-23(29)22-21(17-8-3-4-9-18(17)26-22)27-24(28)32-14-15-7-5-6-12-25-15/h3-13,26H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQQJLNNTZQTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.